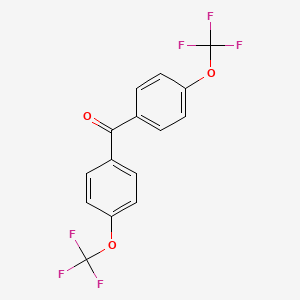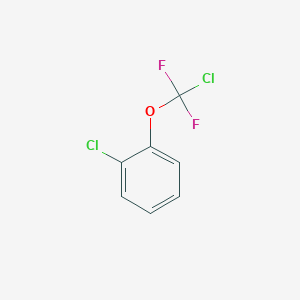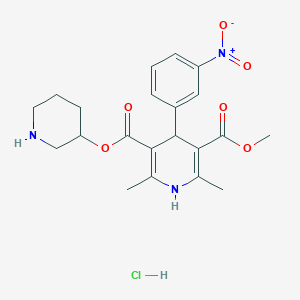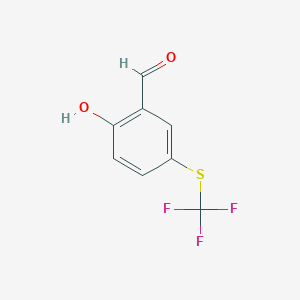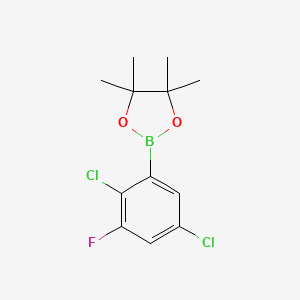
(3-Bromo-5-(methoxymethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-5-(methoxymethyl)phenyl)boronic acid” is a chemical compound with the empirical formula C8H10BBrO3 . It has a molecular weight of 244.88 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10BBrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm3 . Its boiling point is 367.9±52.0 °C at 760 mmHg . The compound has a molar refractivity of 47.4±0.4 cm3 .Applications De Recherche Scientifique
(3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of a variety of molecules, such as biologically active compounds, pharmaceuticals, and polymers. It is also used as a catalyst in organic reactions, and as a reagent for the preparation of organoboron compounds. In addition, it is used in the synthesis of chiral molecules, and in the development of new drugs.
Mécanisme D'action
(3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA acts as an electrophile in organic reactions, and is used as a catalyst in the formation of carbon-carbon bonds. It is also used in the formation of carbon-heteroatom bonds, such as carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Biochemical and Physiological Effects
(3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA has not been studied for its biochemical and physiological effects. As such, there is no information available on the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA is its versatility, as it can be used in a variety of laboratory syntheses. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, it is a hazardous chemical, and should be handled with care. In addition, it is a highly reactive compound, and should be stored in a cool, dry place.
Orientations Futures
Future research should focus on the potential applications of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA in the field of medicinal chemistry. In particular, research should be conducted to determine the biochemical and physiological effects of this compound. In addition, research should be conducted to develop new synthetic methods for the synthesis of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA, as well as new methods for the preparation of organoboron compounds. Finally, research should be conducted to investigate the potential applications of this compound in the field of materials science.
Méthodes De Synthèse
The synthesis of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA is a multi-step process. The first step involves the reaction of 5-methoxymethylphenol with bromine in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-methoxymethylphenol. The second step involves the reaction of 3-bromo-5-methoxymethylphenol with boron trichloride in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-(methoxymethyl)phenylboronic acid.
Safety and Hazards
“(3-Bromo-5-(methoxymethyl)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[3-bromo-5-(methoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCQEGZYNVOYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)COC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


